2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-6-5-7-14(20)12-13)24-10-8-23(4-2)9-11-24/h5-7,12,16,26H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCBCINRHNQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 898346-48-0 |
| Molecular Formula | C₁₈H₂₂FN₅OS |
| Molecular Weight | 375.5 g/mol |
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In particular, the compound has been evaluated against various bacterial strains and has shown promising results.
- Antibacterial Activity :
- In a study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds demonstrated effective antimicrobial activity against Streptococcus mutans with minimum inhibitory concentration (MIC) values ranging from 8 to 128 μg/mL. Notably, the compound with an ethylpiperazine moiety showed the highest activity against S. mutans at an MIC of 8 μg/mL .
- Antifungal Activity :
The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial fatty acid biosynthesis via interference with the enoyl-[acyl-carrier-protein] reductase enzyme (FabI). Docking studies revealed that effective compounds bind to essential residues in the active site of FabI, facilitating π–π interactions that are crucial for their antibacterial efficacy .
Study on Antitubercular Activity
A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these derivatives, those containing substituents similar to those in this compound showed significant inhibition in vitro .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications to the piperazine ring and the introduction of fluorine atoms significantly enhanced biological activity. Compounds with electron-withdrawing groups tended to exhibit improved potency against bacterial strains .
Comparison with Similar Compounds
Key Observations :
- The presence of a 4-ethylpiperazine group (vs.
- Fluorine substitution at the 3-position of the phenyl ring (vs. 2- or 4-positions in ) optimizes steric and electronic interactions with hydrophobic enzyme pockets .
- The hydroxyl group at position 6 distinguishes this compound from analogues like YPC-21817, which feature a thiazolidine-2,4-dione moiety for kinase inhibition .
Key Insights :
- Fluorine substitution at the phenyl ring correlates with anticonvulsant activity (e.g., compound 3c in ), suggesting the target compound may share this property.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
